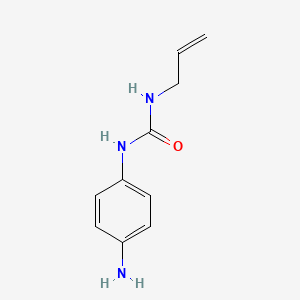
1-(4-Aminophenyl)-3-(prop-2-en-1-yl)urea
Übersicht
Beschreibung
1-(4-Aminophenyl)-3-(prop-2-en-1-yl)urea, also known as APPU, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Anion Interaction
Research on urea derivatives, such as 1,3-bis(4-nitrophenyl)urea, demonstrates their ability to interact through hydrogen bonding with various anions in solution, leading to stable complexes. This property is crucial for applications in molecular recognition, sensor development, and potentially in catalysis where anion binding is required (Boiocchi et al., 2004).
Non-linear Optical Materials
Studies on chalcone derivatives, which share structural features with urea compounds, have shown that these materials possess non-linear optical properties. This makes them suitable for applications in photonics and optoelectronics, where control over light-matter interaction is desired (Ravindrachary et al., 2005).
Biochemical Evaluation
Urea derivatives have been evaluated for their biochemical activities, including acting as inhibitors for enzymes like acetylcholinesterase. Such activities make them potential candidates for drug development, particularly in treating conditions related to enzyme dysfunction (Vidaluc et al., 1995).
Self-Healing Materials
The use of bis(4-aminophenyl) disulfide as a dynamic crosslinker in the development of self-healing poly(urea–urethane) elastomers demonstrates the potential of urea derivatives in creating advanced materials with self-repairing properties. This application is vital in developing durable and sustainable materials for various industries (Rekondo et al., 2014).
CO2 Conversion
Urea groups grafted into metal-organic frameworks show high efficiency in catalytic CO2 conversion, highlighting the role of urea derivatives in carbon capture and utilization technologies. This application is increasingly important in efforts to mitigate climate change impacts (Wei & Ye, 2019).
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)-3-prop-2-enylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h2-6H,1,7,11H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEYHONHWQBDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-(prop-2-en-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



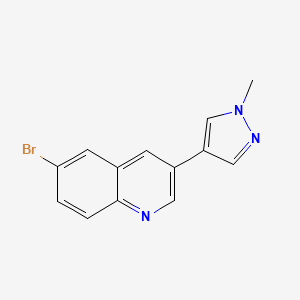
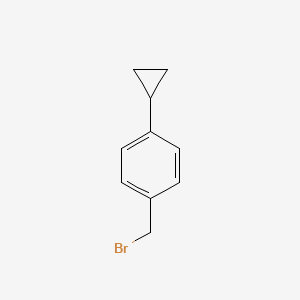
![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1519471.png)
![4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B1519472.png)
![2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide hydrochloride](/img/structure/B1519475.png)
![Isopropyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1519476.png)
![[(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine hydrochloride](/img/structure/B1519477.png)
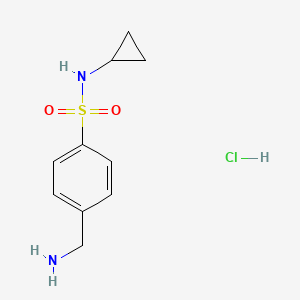
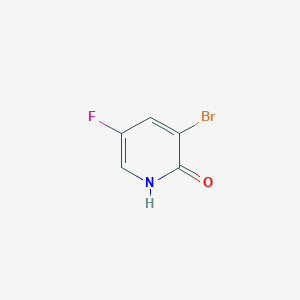
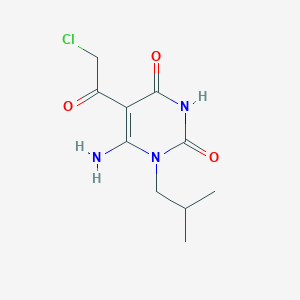
![N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B1519484.png)
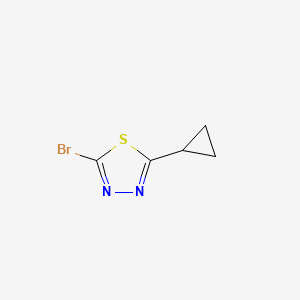
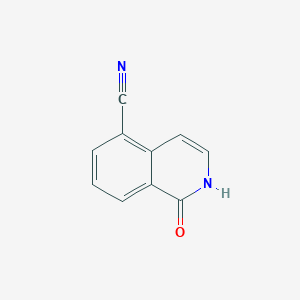
![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride](/img/structure/B1519491.png)